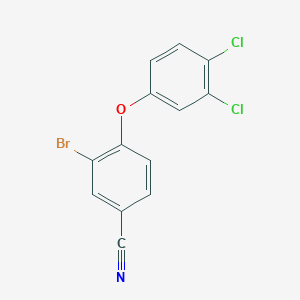
3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds like “4-(3-aminophenyl)benzonitrile” were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile” are not available, related compounds like “4-(Bromomethyl)benzonitrile” react with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
- The synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of brominated and chlorinated compounds in pharmaceutical manufacturing and industrial processes. Practical methods for the synthesis of such compounds involve cross-coupling reactions and have implications for large-scale production despite challenges related to the use of palladium and toxic precursors (Qiu et al., 2009).
Environmental and Health Impacts of Halogenated Compounds
- Studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. These compounds exhibit similar biological effects to their chlorinated counterparts, inducing hepatic enzymes and causing toxic effects in mammals, highlighting the environmental and health risks associated with halogenated organic compounds (Mennear & Lee, 1994).
Toxicology and Mutagenicity of Herbicides
- The environmental persistence and toxicology of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) have been extensively studied, underscoring the ecological and human health concerns related to the widespread use of chlorophenoxy herbicides. These studies contribute to understanding the molecular mechanisms of toxicity and the potential risks associated with exposure to such compounds, informing regulatory decisions and mitigation strategies (Zuanazzi et al., 2020).
Propiedades
IUPAC Name |
3-bromo-4-(3,4-dichlorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2NO/c14-10-5-8(7-17)1-4-13(10)18-9-2-3-11(15)12(16)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNKZMRXGPGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)



![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)

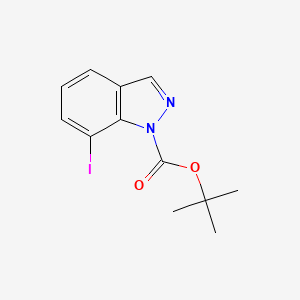
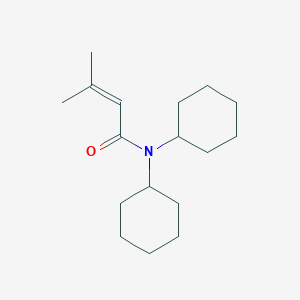
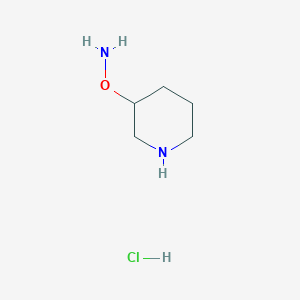

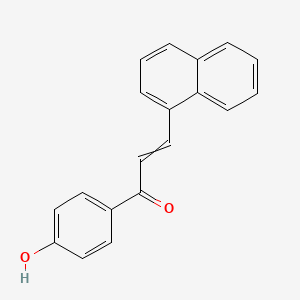


![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)